Dimethyl(4-cyanophenyl)silane, 95%

Description

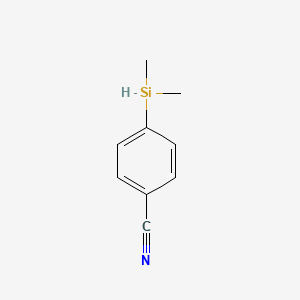

Dimethyl(4-cyanophenyl)silane (C₉H₁₁NSi) is an organosilicon compound characterized by a dimethylsilane core substituted with a 4-cyanophenyl group. The 95% purity designation indicates its suitability for synthetic and industrial applications where high chemical consistency is critical. This compound is structurally notable for its aromatic cyano group, which confers distinct electronic and steric properties, making it valuable in catalysis, polymer chemistry, and materials science. Its synthesis typically involves transition metal-catalyzed silylation or nucleophilic substitution reactions, as seen in related compounds .

Properties

IUPAC Name |

4-dimethylsilylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NSi/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFKAFPQGBGMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural Analogs

Table 1: Structural Comparison of Selected Silanes

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyano group in dimethyl(4-cyanophenyl)silane is strongly electron-withdrawing, enhancing electrophilic reactivity compared to electron-donating groups like methyl (in dimethyl(4-methylphenyl)silane) . Chlorophenyl analogs (e.g., (4-chlorophenyl)dimethylsilane) exhibit intermediate electronic effects .

- Steric Effects : Bulky substituents, such as benzyl groups in {4-[4-(dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, reduce accessibility to the silicon center, influencing reaction kinetics .

Physical and Chemical Properties

Table 2: Physicochemical Data

Key Observations :

- State and Stability: Dimethyl(4-cyanophenyl)silane is likely a liquid or low-melting solid, similar to dichlorodiphenylsilane . The cyano group may enhance thermal stability compared to chlorinated analogs.

- Solubility: Polar substituents (e.g., cyano) improve solubility in polar aprotic solvents (e.g., THF), whereas methyl or benzyl groups favor non-polar solvents .

Reactivity :

- Silicon-Carbon Bond Cleavage: Unlike dichlorodiphenylsilane (which undergoes hydrolysis readily due to Cl substituents), dimethyl(4-cyanophenyl)silane exhibits slower hydrolysis, making it more stable in aqueous environments .

- Catalytic Applications: The electron-withdrawing cyano group activates the silicon center for nucleophilic attacks, useful in cross-coupling reactions (e.g., copper-catalyzed deaminative silylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.